![molecular formula C26H36O5 B13411746 2-Hydroxyethyl 3-(1,1-Dimethylethyl)-beta-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-beta-methylbenzenepropanoate](/img/structure/B13411746.png)
2-Hydroxyethyl 3-(1,1-Dimethylethyl)-beta-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-beta-methylbenzenepropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyethyl 3-(1,1-Dimethylethyl)-beta-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-beta-methylbenzenepropanoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple tert-butyl groups and hydroxyl functionalities, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 3-(1,1-Dimethylethyl)-beta-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-beta-methylbenzenepropanoate typically involves multi-step organic reactions. The process begins with the preparation of the core benzenepropanoic acid structure, followed by the introduction of tert-butyl groups and hydroxyl functionalities through various substitution and addition reactions. Common reagents used in these reactions include tert-butyl chloride, sodium hydroxide, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its application in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyethyl 3-(1,1-Dimethylethyl)-beta-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-beta-methylbenzenepropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyethyl 3-(1,1-Dimethylethyl)-beta-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-beta-methylbenzenepropanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxyethyl 3-(1,1-Dimethylethyl)-beta-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-beta-methylbenzenepropanoate involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,3-bis(1,1-dimethylethyl): A simpler compound with two tert-butyl groups attached to a benzene ring.
Cyclohexane, (1,1-dimethylethyl): A cycloalkane with a single tert-butyl group.
Uniqueness
2-Hydroxyethyl 3-(1,1-Dimethylethyl)-beta-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-beta-methylbenzenepropanoate is unique due to its combination of multiple tert-butyl groups and hydroxyl functionalities, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
2-hydroxyethyl 3,3-bis(3-tert-butyl-4-hydroxyphenyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O5/c1-24(2,3)19-14-17(8-10-21(19)28)26(7,16-23(30)31-13-12-27)18-9-11-22(29)20(15-18)25(4,5)6/h8-11,14-15,27-29H,12-13,16H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJRULPNSDWSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(C)(CC(=O)OCCO)C2=CC(=C(C=C2)O)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
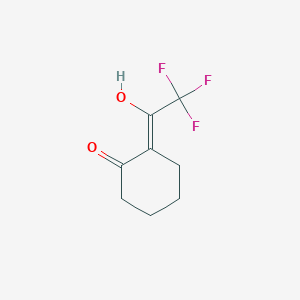
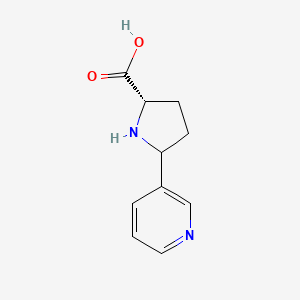

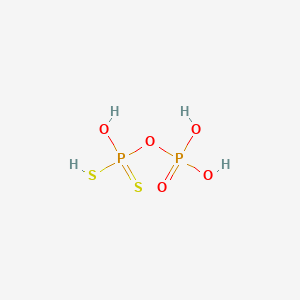

![8-(3-Formylphenyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13411690.png)

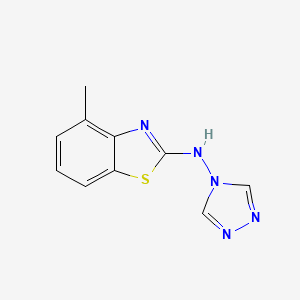

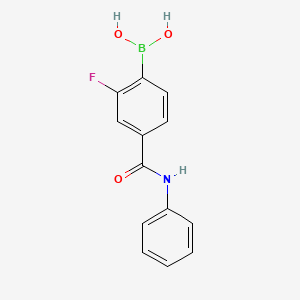

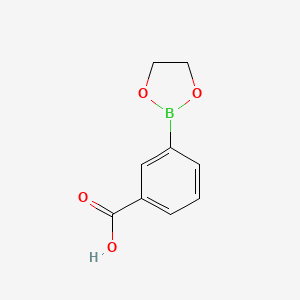
![(1H-Indol-6-yl)(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)methanone](/img/structure/B13411738.png)

